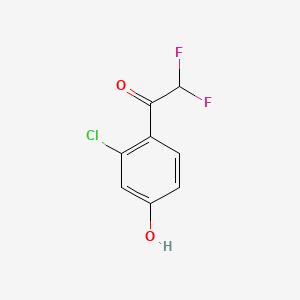
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid is an organic compound characterized by the presence of an amino group, a phenyl ring substituted with two methoxy groups, and a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Reduction: The nitrile intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Formation of Propionic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing similar synthetic routes as described above but optimized for large-scale production.
Catalysts and Optimized Conditions: Employing catalysts and optimized reaction conditions to enhance yield and purity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(4-hydroxy-2,6-dimethoxyphenyl)-propionic acid: Similar structure with a hydroxyl group instead of an amino group.
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride: Similar structure with a methyl ester group.
Uniqueness
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
282524-76-9 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
3-amino-3-(2,6-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-4-3-5-9(16-2)11(8)7(12)6-10(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
GTLCCFJRSKMVDC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


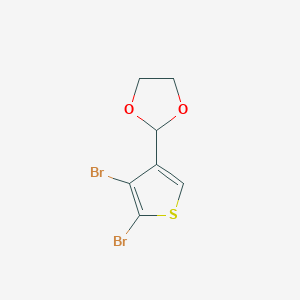


![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
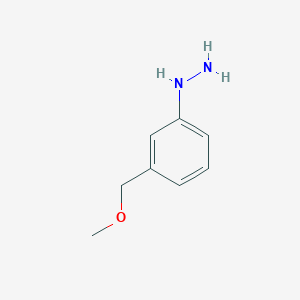
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
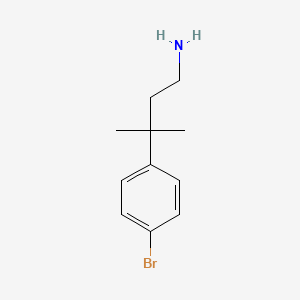

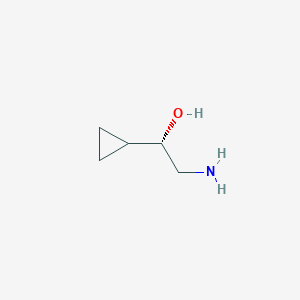

![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
